molecular formula C12H18N2O2 B14541890 1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole CAS No. 62294-61-5

1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole

Cat. No.: B14541890
CAS No.: 62294-61-5
M. Wt: 222.28 g/mol
InChI Key: HOWZUCJMJFCFBB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a chemical compound that features a unique combination of a cyclohexyl group, an oxirane (epoxide) ring, and a pyrazole ring

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with an appropriate epoxide precursor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is crucial for its potential therapeutic effects, as it can inhibit the activity of specific enzymes involved in disease processes .

Comparison with Similar Compounds

1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds such as:

Properties

CAS No.

62294-61-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-cyclohexyl-3-(oxiran-2-ylmethoxy)pyrazole

InChI

InChI=1S/C12H18N2O2/c1-2-4-10(5-3-1)14-7-6-12(13-14)16-9-11-8-15-11/h6-7,10-11H,1-5,8-9H2

InChI Key

HOWZUCJMJFCFBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)OCC3CO3

Origin of Product

United States

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